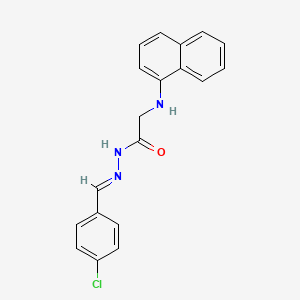

N'-(4-Chlorobenzylidene)-2-(1-naphthylamino)acetohydrazide

Description

N'-(4-Chlorobenzylidene)-2-(1-naphthylamino)acetohydrazide is a hydrazone derivative characterized by a 4-chlorobenzylidene moiety linked to an acetohydrazide scaffold substituted with a 1-naphthylamino group. This compound belongs to the broader class of N-acylhydrazones, which are recognized for their diverse pharmacological properties, including anti-inflammatory, anticancer, and enzyme-inhibitory activities .

Properties

Molecular Formula |

C19H16ClN3O |

|---|---|

Molecular Weight |

337.8 g/mol |

IUPAC Name |

N-[(E)-(4-chlorophenyl)methylideneamino]-2-(naphthalen-1-ylamino)acetamide |

InChI |

InChI=1S/C19H16ClN3O/c20-16-10-8-14(9-11-16)12-22-23-19(24)13-21-18-7-3-5-15-4-1-2-6-17(15)18/h1-12,21H,13H2,(H,23,24)/b22-12+ |

InChI Key |

ZYSMPAKKBLUUMP-WSDLNYQXSA-N |

Isomeric SMILES |

C1=CC=C2C(=C1)C=CC=C2NCC(=O)N/N=C/C3=CC=C(C=C3)Cl |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2NCC(=O)NN=CC3=CC=C(C=C3)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-Chlorobenzylidene)-2-(1-naphthylamino)acetohydrazide typically involves the condensation reaction between 4-chlorobenzaldehyde and 2-(1-naphthylamino)acetohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems could enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N’-(4-Chlorobenzylidene)-2-(1-naphthylamino)acetohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce hydrazine derivatives.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development and therapeutic applications.

Industry: May be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N’-(4-Chlorobenzylidene)-2-(1-naphthylamino)acetohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets would require detailed biochemical studies.

Comparison with Similar Compounds

Anti-Inflammatory Activity

Key Compounds and Findings:

Mechanistic Insights:

- Compound 9d inhibits cyclooxygenase (COX) pathways, similar to diclofenac, but with reduced gastrointestinal toxicity due to its hydrazone backbone .

- Compound 4f/7f targets p38 MAPK, suppressing TNF-α production in macrophages, a mechanism critical in chronic inflammation .

- The target compound’s 1-naphthylamino group may enhance binding to aromatic residues in enzyme active sites, though specific kinase inhibition data are lacking in the evidence.

Anticancer Activity

Key Compounds and Findings:

Structural Influence:

- The diphenylimidazolidinone group in 5 enhances DNA intercalation, while the quinazolinylthio moiety in 8a promotes reactive oxygen species (ROS) generation .

- The target compound’s 1-naphthylamino group may improve intercalation into DNA or inhibit topoisomerases, but direct evidence is absent in the provided studies.

Enzyme Inhibition

Key Compounds and Findings:

Comparative Analysis:

- Compound 25 ’s thiazole ring enhances hydrogen bonding with α-glucosidase’s catalytic residues, outperforming acarbose (IC50: 378.2 µM) .

- The methoxyphenyl group in 3a improves solubility, aiding VEGFR2 binding in glioblastoma models .

- The target compound’s naphthylamino group may confer superior hydrophobic interactions in enzyme pockets, though specific inhibition data are needed.

Biological Activity

N'-(4-Chlorobenzylidene)-2-(1-naphthylamino)acetohydrazide is a hydrazone derivative that has attracted attention due to its diverse biological activities. This article delves into the synthesis, characterization, and biological evaluations of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.

Synthesis and Characterization

The synthesis of this compound typically involves the condensation reaction between 4-chlorobenzaldehyde and 2-(1-naphthylamino)acetohydrazide. The reaction is generally carried out in an organic solvent such as ethanol or methanol under reflux conditions. The resulting product can be purified through recrystallization.

Characterization Techniques:

- Infrared Spectroscopy (IR): Used to identify functional groups by analyzing characteristic absorption bands.

- Nuclear Magnetic Resonance (NMR): Provides information about the molecular structure and environment of specific atoms within the compound.

- Mass Spectrometry: Assists in determining the molecular weight and possible fragmentation patterns of the compound.

Antimicrobial Activity

The compound exhibits significant antimicrobial properties against various bacterial strains. Studies have shown that it is effective against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values indicate potent activity, suggesting that this compound could serve as a lead for developing new antimicrobial agents.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Anticancer Activity

Research has demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. In vitro assays reveal that it induces apoptosis in cancer cells, which is a crucial mechanism for anticancer activity. The compound has been tested against cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer), showing IC50 values in the micromolar range.

| Cell Line | IC50 (µM) |

|---|---|

| HepG2 | 5.0 |

| MCF-7 | 3.5 |

Anti-inflammatory Activity

The anti-inflammatory potential of this hydrazone has also been evaluated through various assays. In vivo studies using animal models have demonstrated a reduction in inflammation markers, indicating its efficacy in managing inflammatory conditions. The mechanism appears to involve the inhibition of pro-inflammatory cytokines.

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted by Nasr et al. (2018) assessed the antimicrobial activity of several hydrazone derivatives, including this compound. Results indicated that this compound had a higher potency compared to standard antibiotics, making it a promising candidate for further development.

Case Study 2: Anticancer Properties

In a recent investigation focused on anticancer agents, the compound was found to significantly inhibit cell proliferation in HepG2 cells. Flow cytometry analysis revealed that treatment with this hydrazone led to G2/M phase arrest and increased apoptotic cell populations, underscoring its potential as an anticancer therapeutic.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.